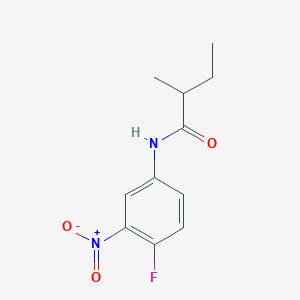
N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide
Übersicht
Beschreibung
N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide acid has been extensively used in scientific research due to its potent inhibitory effects on chloride channels. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the physiological and pathological roles of these channels in various tissues and organs. This compound acid has also been used to study the effects of chloride channel blockers on cell migration and invasion, as well as the regulation of intracellular calcium levels.
Wirkmechanismus
N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide acid exerts its effects on chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change that inhibits the flow of chloride ions through the channel. This compound acid has also been shown to affect other ion channels and transporters, such as calcium channels and the sodium-potassium pump.
Biochemical and Physiological Effects
The inhibition of chloride channels by this compound acid can have various biochemical and physiological effects depending on the tissue or organ being studied. For example, in smooth muscle cells, this compound acid can cause relaxation by inhibiting calcium-activated chloride channels. In neurons, this compound acid can affect synaptic transmission by inhibiting ligand-gated chloride channels. In cancer cells, this compound acid can inhibit cell migration and invasion by affecting chloride channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide acid in lab experiments is its high potency and specificity for chloride channels. This allows researchers to selectively target these channels without affecting other ion channels or transporters. However, one limitation of using this compound acid is its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are due to the inhibition of chloride channels and not other factors.
Zukünftige Richtungen
There are several future directions for research involving N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide acid. One area of interest is the development of more potent and selective chloride channel inhibitors based on the structure of this compound acid. Another area of interest is the use of this compound acid in the treatment of various diseases, such as cystic fibrosis and epilepsy, which are associated with abnormal chloride channel activity. Finally, the role of this compound acid in regulating intracellular calcium levels and its potential use as a calcium channel blocker warrants further investigation.
Conclusion
In conclusion, this compound, or this compound acid, is a potent inhibitor of chloride channels that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound acid has the potential to be a valuable tool in the study of chloride channels and their role in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-3-7(2)11(15)13-8-4-5-9(12)10(6-8)14(16)17/h4-7H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFDCGOQDLHZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3951680.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B3951687.png)
![2-[4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B3951691.png)
![N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B3951695.png)
![methyl (2S)-3-(1H-indol-3-yl)-2-(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B3951699.png)
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3951706.png)
![5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951710.png)


![N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3951760.png)

![15-methyl-17-[4-(2-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3951768.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3951779.png)